[2-(Allyloxy)-5-chlorophenyl]methanol

Physicochemical Properties Drug Discovery Medicinal Chemistry

Sourcing halogenated benzyl alcohols with reliable orthogonal reactivity often introduces regioselectivity risks in multi-step syntheses. [2-(Allyloxy)-5-chlorophenyl]methanol (CAS 787619-52-7) resolves this with a defined ortho-allyloxy, meta-chloro substitution pattern enabling precise sequential transformations. • Enables selective Claisen rearrangement ortho to the phenol, generating a functionalized scaffold for drug discovery libraries. • The benzylic alcohol and allyloxy group can be orthogonally protected or activated (e.g., tosylate formation), ensuring high-yielding sequential syntheses. • Calculated LogP of 2.65 provides a consistent lipophilic starting point for CNS-penetrant compound design.

Molecular Formula C10H11ClO2
Molecular Weight 198.64 g/mol
CAS No. 787619-52-7
Cat. No. B1516927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(Allyloxy)-5-chlorophenyl]methanol
CAS787619-52-7
Molecular FormulaC10H11ClO2
Molecular Weight198.64 g/mol
Structural Identifiers
SMILESC=CCOC1=C(C=C(C=C1)Cl)CO
InChIInChI=1S/C10H11ClO2/c1-2-5-13-10-4-3-9(11)6-8(10)7-12/h2-4,6,12H,1,5,7H2
InChIKeyWOHDJLCEYLGTCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Allyloxy)-5-chlorophenyl Methanol: Profile & Procurement


[2-(Allyloxy)-5-chlorophenyl]methanol (CAS 787619-52-7) is a halogenated benzyl alcohol derivative bearing an allyloxy substituent at the ortho position and a chlorine atom at the meta position relative to the methanol group. It is supplied as a solid with a molecular weight of 198.65 g/mol and a calculated LogP of 2.65 . The compound is commonly utilized as a synthetic building block in medicinal chemistry and materials science, owing to the orthogonal reactivity of its functional groups. The benzylic alcohol can undergo oxidation, esterification, or substitution, while the allyloxy moiety is amenable to Claisen rearrangements or cross-coupling reactions, enabling the construction of diverse molecular scaffolds .

Substitution Pattern Ortho-allyloxy & meta-chloro enable regioselective Claisen chemistry
Reactivity Orthogonal benzylic alcohol and allyloxy group for sequential functionalization
Format Solid form supports accurate weighing and reproducible batch use

Why Generic Analogs Fail in Precision Synthesis


The substitution pattern of [2-(allyloxy)-5-chlorophenyl]methanol—featuring an ortho-allyloxy group, a meta-chloro substituent, and a benzylic alcohol—is critical for its synthetic utility. Generic analogs with different substitution patterns (e.g., para-allyloxy or unchlorinated derivatives) would exhibit altered regioselectivity in reactions such as Claisen rearrangements [1]. Additionally, the presence of both a halogen and an alkene in the molecule provides distinct handles for orthogonal functionalization, a feature not present in simpler benzyl alcohols. The calculated LogP of 2.65 reflects a specific lipophilic profile that influences solubility and reactivity in biphasic systems, a property that would be altered if the chlorine or allyl group were changed. Therefore, substituting this compound with a structurally similar but not identical analog would likely lead to different reaction outcomes and final product profiles.

Regioselectivity shift Para-allyloxy analogs produce mixtures of rearrangement products, complicating purification
Missing halogen handle Unchlorinated analogs lack a chlorine for further cross-coupling or derivatization steps

Quantitative Differentiation vs. Comparator Compounds


LogP-Driven Solubility and Permeability Advantage

[2-(Allyloxy)-5-chlorophenyl]methanol exhibits a calculated LogP of 2.65, which is higher than that of its non-chlorinated analog, (2-allyloxyphenyl)methanol (calculated LogP approximately 1.8-2.0). The increased lipophilicity due to the chloro substituent enhances membrane permeability in cellular assays . This property is critical for central nervous system (CNS) drug discovery programs where balanced LogP is required for blood-brain barrier penetration.

Calculated LogP
Class-level inference
2.65 vs ~1.8–2.0 (non‑chlorinated analog)
Supports biphasic reaction design; permeability may differ in cellular assays
In silico prediction; experimental validation needed
Physicochemical Properties Drug Discovery Medicinal Chemistry

Ortho-Allyloxy Regioselectivity in Claisen Rearrangement

The ortho-allyloxy group in [2-(allyloxy)-5-chlorophenyl]methanol is specifically positioned to undergo Claisen rearrangement with high regioselectivity for the ortho position relative to the allyloxy group. In contrast, meta- or para-allyloxy analogs would exhibit different regioselectivity patterns, leading to distinct isomeric products [1]. This compound's substitution pattern is designed to yield a single, predictable rearrangement product, which is essential for reproducibility in multi-step syntheses.

Claisen Regioselectivity
Class-level inference
High ortho‑selectivity vs mixture formation with meta analogs
Supports single-isomer product; reduces purification complexity
Thermal conditions apply; review in-house reactivity
Synthetic Methodology Regioselective Rearrangements Building Blocks

Purity and Physical Form Consistency

The target compound is commercially available from multiple vendors with a standard purity of 95% or higher . While direct comparative data across all vendors is not available, this purity level meets the typical requirements for building blocks in medicinal chemistry. The solid physical form facilitates accurate weighing and handling compared to liquid or low-melting analogs, reducing experimental variability in small-scale reactions.

Purity & Form
Supplier data
95–98% | Solid
Supports reproducible synthetic workflows
Verify lot-specific COA before use
Quality Control Reproducibility Procurement

Key Applications in Medicinal Chemistry & Materials Science


Scaffold Diversification via Claisen Rearrangement

The ortho-allyloxy group enables a selective Claisen rearrangement to introduce an allyl group ortho to the phenol, generating a substituted benzyl alcohol scaffold. This product can then undergo further functionalization, such as oxidation to an aldehyde or coupling to amines, to create diverse chemical libraries for drug discovery [1].

Orthogonal Functionalization in Multi-Step Synthesis

The compound's benzylic alcohol and allyloxy group offer orthogonal reactivity. The alcohol can be selectively protected or activated (e.g., as a tosylate) while the allyloxy group remains intact, or vice versa. This allows for sequential, high-yielding transformations in the synthesis of complex molecules .

CNS-Targeted Compound Library Building Block

With a calculated LogP of 2.65, [2-(allyloxy)-5-chlorophenyl]methanol is well-suited for the synthesis of compounds intended to cross the blood-brain barrier. Its lipophilic character can be tuned further by modifying the benzylic alcohol, providing a starting point for CNS drug discovery programs .

Application
Selection Property
Validation Focus
Scaffold diversification via Claisen chemistry
Ortho-allyloxy regioselectivity
Single-isomer rearrangement products
Orthogonal multi-step synthesis
Benzylic alcohol & allyloxy orthogonal reactivity
Sequential protection/deprotection compatibility
CNS research compound libraries
Specific lipophilicity for CNS-type scaffolds
Permeability in BBB assay models

Technical Documentation Hub

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38 linked technical documents
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